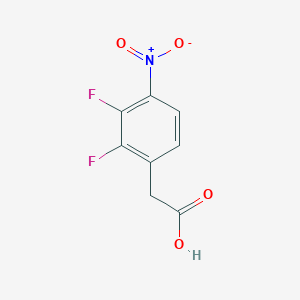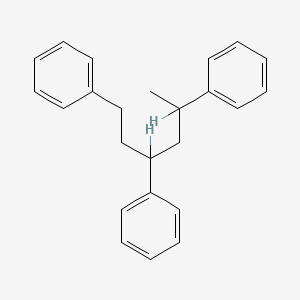![molecular formula C12H10N2O3 B8651600 6'-Methoxy-[2,3'-bipyridine]-5-carboxylicacid](/img/structure/B8651600.png)
6'-Methoxy-[2,3'-bipyridine]-5-carboxylicacid
Vue d'ensemble
Description
6’-Methoxy-[2,3’-bipyridine]-5-carboxylicacid is a chemical compound with the molecular formula C11H10N2O It is a derivative of bipyridine, characterized by the presence of a methoxy group at the 6’ position and a carboxylic acid group at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-[2,3’-bipyridine]-5-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and 2-bromopyridine.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to form the bipyridine core. This reaction involves the coupling of 2-methoxypyridine with 2-bromopyridine in the presence of a palladium catalyst and a base.
Carboxylation: The resulting bipyridine derivative is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 5 position.
Industrial Production Methods
Industrial production of 6’-Methoxy-[2,3’-bipyridine]-5-carboxylicacid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Methoxy-[2,3’-bipyridine]-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 6’-hydroxy-[2,3’-bipyridine]-5-carboxylicacid.
Reduction: The carboxylic acid group can be reduced to an aldehyde or alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: 6’-Hydroxy-[2,3’-bipyridine]-5-carboxylicacid.
Reduction: 6’-Methoxy-[2,3’-bipyridine]-5-aldehyde or 6’-Methoxy-[2,3’-bipyridine]-5-alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6’-Methoxy-[2,3’-bipyridine]-5-carboxylicacid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological diseases due to its ability to modulate neurotransmitter receptors.
Industry: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 6’-Methoxy-[2,3’-bipyridine]-5-carboxylicacid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes.
Pathways Involved: In biological systems, it can interact with neurotransmitter receptors, influencing signal transduction pathways and potentially altering neuronal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: Lacks the methoxy and carboxylic acid groups, making it less versatile in terms of functionalization.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of methoxy and carboxylic acid groups, affecting its chemical reactivity and applications.
6,6’-Dimethoxy-2,2’-bipyridine:
Uniqueness
6’-Methoxy-[2,3’-bipyridine]-5-carboxylicacid is unique due to the presence of both methoxy and carboxylic acid groups, which provide distinct chemical reactivity and enable diverse applications in various fields.
Propriétés
Formule moléculaire |
C12H10N2O3 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
6-(6-methoxypyridin-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-17-11-5-3-8(6-14-11)10-4-2-9(7-13-10)12(15)16/h2-7H,1H3,(H,15,16) |
Clé InChI |
MLVDHKKEIWJRCH-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)C2=NC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-ol, 4'-(2-propenyloxy)-](/img/structure/B8651530.png)




![4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid methyl ester](/img/structure/B8651583.png)






